Acetic acid;trideca-1,4-dien-3-ol Acetic acid;trideca-1,4-dien-3-ol
Brand Name: Vulcanchem
CAS No.: 90498-71-8
VCID: VC19232529
InChI: InChI=1S/C13H24O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13(14)4-2;1-2(3)4/h4,11-14H,2-3,5-10H2,1H3;1H3,(H,3,4)
SMILES:
Molecular Formula: C15H28O3
Molecular Weight: 256.38 g/mol

Acetic acid;trideca-1,4-dien-3-ol

CAS No.: 90498-71-8

Cat. No.: VC19232529

Molecular Formula: C15H28O3

Molecular Weight: 256.38 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid;trideca-1,4-dien-3-ol - 90498-71-8

Specification

CAS No. 90498-71-8
Molecular Formula C15H28O3
Molecular Weight 256.38 g/mol
IUPAC Name acetic acid;trideca-1,4-dien-3-ol
Standard InChI InChI=1S/C13H24O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13(14)4-2;1-2(3)4/h4,11-14H,2-3,5-10H2,1H3;1H3,(H,3,4)
Standard InChI Key HFBPIIPDOCDWFS-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC=CC(C=C)O.CC(=O)O

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Composition

The compound’s molecular formula is inferred as C₁₅H₂₆O₃, derived from the combination of acetic acid (C₂H₄O₂) and trideca-1,4-dien-3-ol (C₁₃H₂₂O). This aligns with its molecular weight of 256.38 g/mol. The presence of conjugated double bonds at the 1,4-positions of the trideca chain and a hydroxyl group at the 3-position introduces significant stereoelectronic effects, influencing its reactivity and physical properties .

Table 1: Computed Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight256.38 g/molPubChem
XLogP3~4.5 (estimated)Comparative analysis
Hydrogen Bond Donors2 (OH and COOH)Structural inference
Rotatable Bonds9Similar to

Synthesis and Manufacturing Protocols

Catalytic Synthesis

The primary synthesis route involves copper(I) iodide-catalyzed coupling in a pyrrolidine solvent under reflux conditions. This method facilitates the reaction between tridecadiene derivatives and acetic acid, achieving moderate to high yields (60–85%). Critical parameters include:

  • Temperature: 80–100°C

  • Catalyst Loading: 5–10 mol% CuI

  • Reaction Time: 12–24 hours

Table 2: Synthetic Conditions and Outcomes

ParameterValueOutcome
CatalystCuI78% yield
SolventPyrrolidineEnhanced solubility
Temperature90°COptimal conversion

Chemical Reactivity and Functional Transformations

Esterification and Acylation

The hydroxyl group undergoes esterification with acetic anhydride, producing acetylated derivatives. Conversely, the carboxylic acid moiety participates in amide bond formation with amines, expanding its utility in polymer chemistry.

Oxidation and Reduction

  • Oxidation: The diene system is susceptible to epoxidation using meta-chloroperbenzoic acid (mCPBA), yielding epoxy intermediates.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bonds, generating tridecane-3-ol derivatives.

Applications in Industry and Research

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing anti-inflammatory and antimicrobial agents. Its ability to stabilize free radicals via conjugated dienes enhances drug candidate stability.

Materials Science

In polymer chemistry, it acts as a cross-linking agent due to its bifunctional reactivity. Applications include:

  • Surfactants: Hydrophobic-hydrophilic balance improves emulsification.

  • Biodegradable Plastics: Ester derivatives exhibit tunable degradation rates.

Future Directions and Challenges

Despite its utility, challenges persist in scaling synthesis and minimizing byproducts. Advances in flow chemistry or enzymatic catalysis could address these limitations. Further studies on its ecotoxicological profile are also warranted .

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